molecular formula C15H15ClN4O2 B611040 STS-E412 CAS No. 1609980-39-3

STS-E412

货号: B611040
CAS 编号: 1609980-39-3
分子量: 318.76
InChI 键: XQFMOBKQELKMKF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

Chemical and Physical Properties of STS-E412

This compound is a small organic molecule with the molecular formula C₁₅H₁₅ClN₄O₂ and a molecular weight of 318.76 g/mol . Its structure includes a chlorinated aromatic ring, amide functionalities, and a heterocyclic scaffold, which contribute to its receptor-binding specificity. Key properties include:

PropertyValue
Solubility in DMSO50 mg/mL (156.86 mM)
Storage Temperature-20°C (short-term), -80°C (long-term)
Purity≥95% (HPLC)

The compound’s lipophilicity (logP ≈ 2.8) and moderate aqueous solubility necessitate specialized formulation strategies for biological applications .

Stock Solution Preparation

This compound is typically distributed as a lyophilized powder. Researchers reconstitute it using dimethyl sulfoxide (DMSO), a polar aprotic solvent that enhances solubility while maintaining chemical stability. The following table outlines standardized stock solution protocols:

Stock ConcentrationVolume of DMSO (μL)Mass of this compound (mg)
10 mM313.71
50 mM62.75
100 mM31.410

Key Steps:

  • Weighing: Accurately measure the compound using a calibrated microbalance.

  • Sonication: Dissolve the powder in DMSO via ultrasonic agitation (37°C, 10–15 minutes) to ensure homogeneity .

  • Aliquoting: Partition the solution into single-use vials to minimize freeze-thaw degradation.

In Vivo Formulation Strategies

For preclinical studies, this compound is administered via intraperitoneal or intravenous routes. A ternary solvent system—DMSO, polyethylene glycol 300 (PEG300), and Tween 80—optimizes bioavailability and reduces toxicity :

Protocol:

  • Primary Solvent: Combine 10% DMSO (v/v) with 40% PEG300.

  • Surfactant Addition: Introduce 2% Tween 80 under gentle vortexing.

  • Dilution: Adjust the final volume with saline (0.9% NaCl) to achieve the target concentration (e.g., 5 mg/mL).

Stability Considerations:

  • Temperature: Formulations retain >90% potency for 1 month at -20°C and 6 months at -80°C .

  • Light Sensitivity: Amber vials are recommended to prevent photodegradation.

Analytical Characterization

While synthetic intermediates remain undisclosed, quality control of this compound relies on:

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns (5 μm, 4.6 × 150 mm) with UV detection at 254 nm confirm purity .

  • Mass Spectrometry (MS): Electrospray ionization (ESI+) validates the molecular ion peak at m/z 319.76 [M+H]⁺.

化学反应分析

STS-E412 经历了各种化学反应,包括:

这些反应中常用的试剂包括氢化钠和四氢呋喃。 形成的主要产物取决于使用的具体反应条件和试剂

科学研究应用

Efficacy in Cellular Models

Studies have demonstrated that STS-E412 increases frataxin levels—an essential mitochondrial protein—up to 2-fold in human cortical cells and murine neuronal models. This effect is significant for conditions like Friedreich's ataxia, where frataxin deficiency leads to neurodegeneration .

Table 1: Effects of this compound on Frataxin Levels

Cell TypeIncrease in Frataxin (Fold)Reference
Human Cortical Cells2.0
Murine P19 Cells2.0
FXN-deficient KIKO MiceSignificant increase

In Vivo Studies

In vivo studies using KIKO mice, which model Friedreich's ataxia, revealed that this compound significantly increased frataxin levels in the heart and brain tissues. Notably, unlike recombinant human erythropoietin (rhEPO), this compound did not induce splenomegaly, indicating a favorable safety profile .

Table 2: In Vivo Effects of this compound

TreatmentObserved EffectsReference
This compoundIncreased frataxin levels without splenomegaly
rhEPOIncreased frataxin but caused splenomegaly

Case Study 1: Neuroprotective Effects in Neuronal Cells

A study investigating the neuroprotective effects of this compound on primary human neuronal cells demonstrated that low nanomolar concentrations provided significant protection against cytotoxic challenges. The compound activated key signaling pathways that promote cell survival and reduce apoptosis .

Case Study 2: Application in Friedreich's Ataxia

In a preclinical trial setting, researchers evaluated the efficacy of this compound in increasing frataxin levels in both cultured human cells and KIKO mice. The results indicated that while rhEPO had some efficacy, this compound consistently outperformed it in terms of both potency and safety profile .

生物活性

STS-E412 is a nonpeptidyl compound that acts as an agonist of the erythropoietin receptor (EPOR), which is known for its role in promoting erythropoiesis and providing cytoprotection in various tissues, including the central nervous system (CNS). This article delves into the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

This compound selectively activates the EPOR/CD131 heteromeric receptor without triggering the EPOR/EPOR homodimer. This selectivity is crucial as it minimizes off-target effects while maximizing therapeutic efficacy. The compound has been shown to induce phosphorylation of key signaling molecules, including:

  • EPOR : Erythropoietin receptor
  • CD131 : Common beta chain associated with various cytokine receptors
  • JAK2 : Janus kinase 2, involved in signal transduction
  • AKT : Protein kinase B, important for cell survival and metabolism

At low nanomolar concentrations, this compound exhibits EPO-like cytoprotective effects in primary neuronal cells and renal proximal tubular epithelial cells (RPTECs) subjected to cytotoxic challenges such as oxidative stress and hypoxia .

Table 1: Summary of Biological Activities of this compound

Activity Observation Reference
EPO receptor activationInduces phosphorylation of EPOR/CD131
Cytoprotective effectsProtects neuronal and renal cells
Frataxin level increaseEnhances frataxin levels in human cells and mice
Blood-brain barrier permeabilityDemonstrated ability to cross the blood-brain barrier

Preclinical Studies

Research has demonstrated that this compound effectively increases frataxin levels, a protein critical for mitochondrial function, particularly in the context of Friedreich's ataxia (FA). In laboratory settings, both this compound and its analog STS-E424 were tested on frataxin-deficient cells and mice. The results indicated a significant elevation in frataxin levels compared to controls, suggesting potential for therapeutic use in FA .

Cellular Response Studies

In vitro studies revealed that this compound could protect against apoptosis induced by various stressors. For example, primary neuronal cultures treated with this compound showed reduced cell death rates when exposed to oxidative stress compared to untreated controls. This protective effect was attributed to the activation of survival pathways mediated by AKT signaling .

常见问题

Basic Research Questions

Q. How should researchers formulate a focused research question for STS-E412 investigations?

  • A well-structured research question must be specific (e.g., "How does this compound modulate [specific biological pathway] in [model organism/cell type]?"), testable, and grounded in existing literature. Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to narrow scope. Avoid overly broad questions (e.g., "What are the effects of this compound?") .
  • Methodological Tip : Start with a literature review to identify gaps. For example:

Gap IdentifiedRefined Question
Limited data on dose-response in human cells"How does this compound concentration (0.1–10 µM) affect apoptosis in HeLa cells over 24h?"

Q. What experimental design principles ensure reproducibility in this compound studies?

  • Include negative/positive controls (e.g., untreated cells, known inhibitors) and replicates (n ≥ 3). Document all variables (e.g., temperature, solvent purity) to minimize confounding factors .
  • Example Table :

ParameterSpecificationRationale
SolventDMSO (≤0.1% v/v)Avoid cytotoxicity
Incubation Time24hAlign with prior apoptosis assays

Q. How can researchers optimize data collection for this compound pharmacokinetic studies?

  • Use validated assays (e.g., HPLC for quantification) and standardize protocols. For in vivo studies, report animal strain, age, and administration routes. Raw data (e.g., chromatograms) should be archived in supplementary materials .

Q. What statistical methods are appropriate for initial analysis of this compound data?

  • For continuous data (e.g., enzyme activity), apply Student’s t-test (two groups) or ANOVA (multiple groups). Non-parametric tests (Mann-Whitney) suit ordinal data. Report p-values, confidence intervals, and effect sizes .

Q. How to ensure methodological transparency in this compound research?

  • Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Publish detailed protocols on platforms like protocols.io and cite them in the Methods section .

Advanced Research Questions

Q. How to resolve contradictions in this compound efficacy data across studies?

  • Conduct a root-cause analysis:

Compare experimental conditions (e.g., cell line variability, assay sensitivity).

Perform meta-regression to assess confounding variables (e.g., dosage ranges) .

  • Case Example : Discrepancies in IC50 values may arise from differences in ATP concentrations in viability assays .

Q. What advanced techniques validate this compound’s mechanism of action?

  • Combine orthogonal methods:

  • Biophysical: Surface plasmon resonance (binding affinity).
  • Genomic: CRISPR screening to identify target pathways.
  • Structural: Molecular docking simulations .

Q. How to integrate this compound findings with existing literature in a systematic review?

  • Use PRISMA guidelines for literature screening. Code variables (e.g., study design, outcome metrics) in tools like Covidence. Address heterogeneity via subgroup analysis .

Q. What ethical considerations apply to this compound studies involving animal models?

  • Justify sample sizes using power analysis to minimize animal use. Adhere to ARRIVE guidelines for reporting and obtain ethics committee approval before experimentation .

Q. How to design a dose-response meta-analysis for this compound toxicity?

  • Extract dose-level data from primary studies. Use restricted cubic splines or linear mixed models to model non-linear relationships. Assess publication bias with funnel plots .

Q. Key Methodological Tables

Table 1 : Common Statistical Tests for this compound Data

Data TypeTestUse Case
ContinuousANOVACompare efficacy across 3+ doses
BinaryFisher’s Exact TestToxicity incidence (yes/no)
Time-SeriesCox RegressionSurvival analysis in longitudinal studies

Table 2 : Critical Variables to Document in this compound Experiments

VariableExampleImpact
Solvent LotDMSO, Sigma #D1234Purity affects compound solubility
Cell Passage NumberHeLa, passage 15–20Genetic drift alters response

属性

IUPAC Name

2-[2-(4-chlorophenoxy)ethoxy]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN4O2/c1-10-9-11(2)20-14(17-10)18-15(19-20)22-8-7-21-13-5-3-12(16)4-6-13/h3-6,9H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQFMOBKQELKMKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)OCCOC3=CC=C(C=C3)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 2-(4-chlorophenoxy)ethan-1-ol (4.0 g, 23.19 mmol) and tetrahydrofuran (40 mL) was added to a 200 mL RBF under a nitrogen atmosphere with a magnetic stirring bar. Sodium hydride (60% dispersion in mineral oil) (1.26 g, 31.62 mmol) was added portion-wise (4ט315 mg) over 10 minutes (Effervescence). The reaction was stirred for 10 minutes before 2-methanesulfonyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine (4.76 g, 21.08 mmol) was added portion-wise (5ט0.95 g) (Effervescence). Progress of the reaction was monitored by analytical HPLC with UV detection at 215 nm. 2-Methanesulfonyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine elutes with retention time of 1.3 min, 2-(4-chlorophenoxy)ethan-1-ol elutes with retention time of 4.5 min, and the title compound elutes with retention time of 5.7 min. A precipitate is visible after 5 minutes of reaction. An additional portion of tetrahydrofuran (10 mL) was added to aid stirring. After 30 minutes the reaction was concentrated and then partitioned between dichloromethane (100 mL) and water (50 mL). The aqueous layer was extracted once more with dichloromethane (100 mL), and the combined organic layer was dried (Na2SO4), filtered, and concentrated. To a mixture of the crude material in 1% methanol in dichloromethane (60 mL), silica gel (10 g) was added, and the mixture swirled for 10 minutes. The silica gel was removed by filtration, rinsed with dichloromethane (100 mL), and the organic solvent was concentrated under reduced pressure. The solid was dissolved in warm ethanol (125 mL) and water (13 mL), and allowed to cool overnight. Crystalline material was isolated by filtration, rinsed with ethanol:water (10:1) (110 mL) and allowed to dry. A light pink color remained. The solid was then dissolved in 2% methanol in dichloromethane (30 mL), and to this mixture, silica gel (5 g) was added and swirled for 20 minutes. The silica gel was removed by filtration through a plug of fresh silica gel (2 g), rinsed with 2% methanol in dichloromethane (50 mL), and the organic solvent was concentrated under reduced pressure. The solid was dissolved in warm ethanol (95 mL) and allowed to cool overnight. An off-white crystalline material was isolated by filtration, rinsed with ethanol (75 mL), and dried to afford the title compound as an off white solid (4.22 g, 62% yield). 1H NMR (DMSO-d6, 400 MHz) δ ppm: 7.34 (d, 2H), 7.09 (s, 1H), 7.02 (d, 2H), 4.67 (t, 2H), 4.36 (t, 2H), 2.63 (s, 3H), 2.52 (s, 3H). EM (calc.): 318.1; MS (ESI) m/e: 319.2 (M+H)+.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.26 g
Type
reactant
Reaction Step Two
Quantity
4.76 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
STS-E412
Reactant of Route 2
Reactant of Route 2
STS-E412
Reactant of Route 3
Reactant of Route 3
STS-E412
Reactant of Route 4
Reactant of Route 4
STS-E412
Reactant of Route 5
Reactant of Route 5
STS-E412
Reactant of Route 6
Reactant of Route 6
STS-E412

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。